

Technical Guide: Positional Verification of [2-¹³C]-D-Gulose

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Compound of Interest

Compound Name: *D*-[2-¹³C]gulose

Cat. No.: B1516552

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Executive Summary

In metabolic flux analysis and nucleoside analogue development, the precise position of isotopic labels is non-negotiable. Synthesizing D-gulose labeled specifically at the C2 position often involves the Kiliani-Fischer elongation of [1-¹³C]-D-xylose. This process, while effective, produces a diastereomeric mixture (D-gulose and D-idose) and carries risks of label scrambling if conditions are not strictly controlled.

This guide provides a rigorous, self-validating protocol for verifying the C2 position of the label in D-gulose. We compare High-Resolution NMR (the gold standard) against Mass Spectrometry, establishing why NMR is the requisite method for positional (regiospecific) validation, whereas MS serves primarily for enrichment validation.

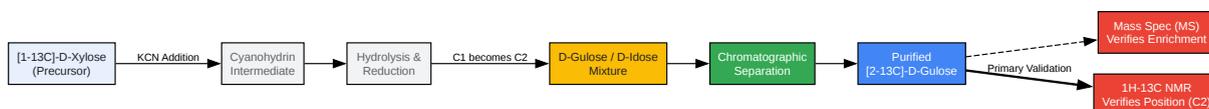
Synthesis Context & The Challenge

To understand the verification, we must understand the source of the error.

- Precursor: [1-¹³C]-D-Xylose (Aldehyde C1 is labeled).
- Reaction: Cyanohydrin synthesis (Kiliani-Fischer). The labeled C1 of xylose becomes the C2 of the new hexose chain.
- Risk: Incomplete separation from the D-idose epimer or potential Lobry de Bruyn–Van Ekenstein transformation could shift the label or produce impurities.

Synthesis & Verification Workflow

The following diagram outlines the logical flow from synthesis to validation, highlighting the critical decision points.



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Figure 1: Synthesis pathway showing the migration of the C1 label from Xylose to the C2 position in Gulose.

Comparative Analysis of Verification Methods

For a researcher needing absolute certainty of the label's location, not all analytical methods are equal.

Feature	Method A: High-Res NMR (H, C, HSQC)	Method B: Mass Spectrometry (ESI-MS)	Method C: Enzymatic Assay
Primary Output	Structural connectivity & atomic position	Molecular Mass (m/z)	Substrate specificity
Positional Accuracy	High (Definitive J-coupling)	Low (Requires complex fragmentation)	Medium (Depends on enzyme specificity)
Differentiation	Distinguishes Gulose vs. Idose	Cannot distinguish diastereomers	Variable
Sample Recovery	Yes (Non-destructive)	No (Destructive)	No
Verdict	Gold Standard for Structure	Gold Standard for Enrichment %	Ancillary Support

Expert Insight: While MS confirms you have a

C atom somewhere in the molecule (M+1 peak), only NMR can prove it is at C2 and not C1.

Primary Protocol: NMR Structural Validation

This protocol relies on the Heteronuclear Single Quantum Coherence (HSQC) and J-coupling analysis. Unlike glucose, D-gulose exists in a complex equilibrium of

-pyranose,

-pyranose,

-furanose, and

-furanose in aqueous solution. This makes simple 1D analysis difficult due to signal overlap.

Step 1: Sample Preparation

- Dissolve 5-10 mg of synthesized [2-¹³C]-D-gulose in 600

L of D

O (99.9% D).

- Allow the sample to equilibrate at room temperature for 2 hours to stabilize the anomeric mutarotation equilibrium.
- Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal reference (0.00).

Step 2: Data Acquisition

- 1D

¹H NMR: Acquire with sufficient scans (e.g., 64) to resolve satellite peaks.

- 1D

¹³C NMR: Acquire proton-decoupled spectra. Expect a massive signal enhancement at the C2 position.

- 2D

H-

¹³C HSQC: Set spectral width to cover 60-100 ppm in F1 (

C).

Step 3: Analysis & Logic

The verification rests on three pillars of evidence:

- Chemical Shift Verification:
 - C1 (Anomeric): Typically 92-98 ppm. If the label were here, this peak would be huge.
 - C2 (Target): Typically

70-75 ppm. This peak must be dominant.

- C6:

~61-63 ppm.

- Scalar Coupling (

):

- In the

¹H spectrum, the proton attached to C2 (H2) will be split by the large one-bond coupling to the

C label (

Hz).

- The H2 signal will appear as a "doublet of doublets" (or complex multiplet) with widely spaced satellites.
- Self-Validation: If you see large splitting on the anomeric proton (H1), the label is at C1 (Synthesis failed).
- Differentiation from D-Idose:
 - D-Gulose and D-Idose have distinct coupling constants between H1 and H2 ().
 - D-Gulose (-pyranose):
Hz (H1 eq, H2 ax/eq relationship depending on chair).
 - D-Idose: Often adopts non-standard conformations (e.g., skew boats) leading to different values.

Decision Logic Diagram

Use this flowchart to interpret your NMR results.



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Figure 2: Decision tree for interpreting NMR data to confirm label position.

References

- SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [\[Link\]](#)
 - Note: Use this database to retrieve standard reference spectra for unlabeled D-gulose to compare chemical shifts.
- PubChem Database. National Library of Medicine. D-Gulose Compound Summary. Available at: [\[Link\]](#)
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